

# 8-Chloropyrido[3,4-d]pyrimidin-4-ol molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 8-Chloropyrido[3,4-d]pyrimidin-4-ol

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An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of **8-Chloropyrido[3,4-d]pyrimidin-4-ol**

## Abstract

This technical guide provides a comprehensive analysis of **8-Chloropyrido[3,4-d]pyrimidin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its core molecular structure, including a critical examination of its tautomeric equilibrium. This guide presents a plausible, literature-derived synthetic pathway and outlines modern spectroscopic techniques for structural verification. Furthermore, it contextualizes the molecule's importance as a versatile scaffold, referencing its application in the development of targeted therapeutics such as kinase and matrix metalloproteinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

## Introduction to the Pyrido[3,4-d]pyrimidine Scaffold The Convergence of Pyridine and Pyrimidine

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system, formally a 1,3,7-triazanaphthalene, that marries the structural features of both pyridine and pyrimidine rings.<sup>[1]</sup> This fusion creates a unique electronic landscape and a rigid, planar scaffold that is highly amenable to chemical modification. Pyrimidine itself is a foundational building block in nucleic acids, and its derivatives have a long history in therapeutic applications, ranging from anti-

infectives to anticancer agents.<sup>[2]</sup> The incorporation of a pyridine ring modulates the core's basicity, solubility, and hydrogen bonding potential, offering a sophisticated platform for designing molecules that can precisely interact with biological targets.

## Therapeutic Significance: A Privileged Scaffold in Drug Discovery

The pyridopyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring appearance in molecules targeting a wide array of biological targets.<sup>[3]</sup> Derivatives have shown remarkable versatility and potency. For instance, various substituted pyridopyrimidines are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.<sup>[4]</sup> Specific examples include inhibitors of Monopolar spindle 1 (Mps1) kinase for oncology applications and antagonists for the human chemokine receptor CXCR2, relevant in inflammatory diseases.<sup>[5][6][7]</sup> Furthermore, pyrido[3,4-d]pyrimidin-4-one derivatives have been successfully developed as highly specific and orally active inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the cartilage degradation observed in osteoarthritis.<sup>[8]</sup>

## Molecular Structure and Physicochemical Properties of 8-Chloropyrido[3,4-d]pyrimidin-4-ol Core Structure Elucidation

**8-Chloropyrido[3,4-d]pyrimidin-4-ol** is unambiguously identified by its Chemical Abstracts Service (CAS) number, 84341-13-9.<sup>[9][10]</sup> Its molecular structure consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom substituted at position 8 and a hydroxyl group at position 4.

## Key Physicochemical Data

The fundamental properties of this molecule are summarized below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

Property	Value	Source(s)
CAS Number	84341-13-9	<a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClN <sub>3</sub> O	<a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	181.58 g/mol	<a href="#">[9]</a> <a href="#">[10]</a>
SMILES	OC1=C2C(C(Cl)=NC=C2)=NC =N1	<a href="#">[9]</a>
InChI Key	BUERZTTWXDSSIY- UHFFFAOYSA-N	<a href="#">[10]</a>

## Tautomerism: The Hydroxy-Keto Equilibrium

A critical feature of the **8-Chloropyrido[3,4-d]pyrimidin-4-ol** structure is the existence of prototropic tautomerism. The "-ol" suffix in the name denotes the enol form (the hydroxyl group), but in the solid state and in solution, it exists in equilibrium with its more stable keto tautomer, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one. The keto form is generally favored for 4-hydroxypyrimidines due to the aromatic stabilization of the pyrimidine ring and the strength of the amide C=O bond. This equilibrium is fundamental to its reactivity and intermolecular interactions, such as hydrogen bonding.

Caption: Tautomeric equilibrium of the title compound.

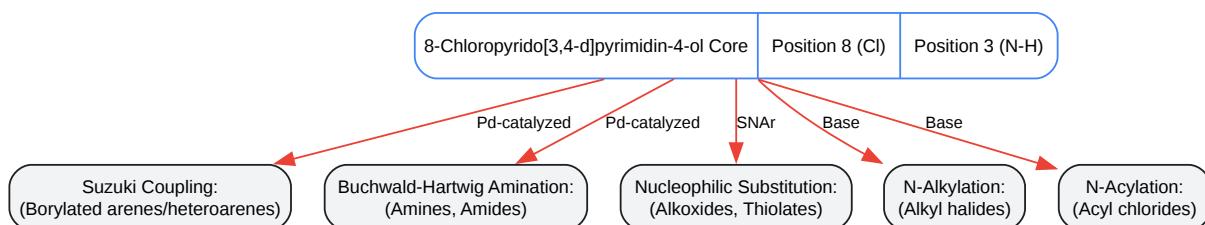
## Retrosynthetic Analysis and Proposed Synthesis Protocol

### Strategic Disconnections: A Logic-Driven Approach

While a direct synthesis for **8-Chloropyrido[3,4-d]pyrimidin-4-ol** is not prominently published, a robust synthetic route can be proposed based on established methodologies for analogous pyridopyrimidines.[\[5\]](#)[\[11\]](#) A logical retrosynthetic approach involves disconnecting the pyrimidinone ring. This reveals a key intermediate: a 3-amino-4-pyridinecarboxylic acid derivative. This intermediate can be further disconnected to a more readily available starting material, such as a substituted picoline. The formation of the pyrimidinone ring is typically achieved by condensation with a one-carbon source like formamide or formic acid.

## Proposed Synthetic Workflow

The forward synthesis would logically proceed from a commercially available, appropriately substituted pyridine precursor. The key steps involve functional group manipulation to install the necessary amine and carboxylate functionalities, followed by cyclization to form the fused ring system.



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- To cite this document: BenchChem. [8-Chloropyrido[3,4-d]pyrimidin-4-ol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384357#8-chloropyrido-3-4-d-pyrimidin-4-ol-molecular-structure]

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